Neuraminidase-IN-20

Influenza Neuraminidase Inhibition Drug Resistance

Neuraminidase-IN-20 (Compound 5i) is a synthetic small molecule inhibitor targeting oseltamivir-resistant H5N1-H274Y neuraminidase. With an IC50 of 0.44 μM, it binds the 430-cavity to overcome resistance. Ideal for in vitro assays, structural biology, and medicinal chemistry against drug-resistant influenza. Not interchangeable with first-line inhibitors.

Molecular Formula C21H18FN3O2S
Molecular Weight 395.5 g/mol
Cat. No. B12362827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-20
Molecular FormulaC21H18FN3O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C21H18FN3O2S/c1-14(24-25-21(27)16-4-8-17(22)9-5-16)15-6-10-18(11-7-15)23-20(26)13-19-3-2-12-28-19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+
InChIKeyNXLRKVVIWYJNMG-ZVHZXABRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuraminidase-IN-20: A Potent and Selective Inhibitor of Mutant H5N1-H274Y Neuraminidase for Antiviral Research


Neuraminidase-IN-20 (Compound 5i) is a synthetic small-molecule neuraminidase (NA) inhibitor specifically designed to target the drug-resistant H5N1-H274Y mutant neuraminidase enzyme . It exhibits potent inhibitory activity with an IC50 of 0.44 μM against this clinically relevant mutant, which is associated with reduced susceptibility to first-line neuraminidase inhibitors such as oseltamivir [1]. The compound acts by binding to the 430-cavity site of NA, a distinct pocket adjacent to the active site, disrupting the enzymatic activity essential for influenza viral release and spread [2].

Why Generic Substitution with Oseltamivir or Zanamivir Fails Against H5N1-H274Y Mutants: The Case for Neuraminidase-IN-20


The H5N1-H274Y mutation in influenza neuraminidase confers significant resistance to widely used neuraminidase inhibitors, rendering oseltamivir and, to a lesser extent, peramivir substantially less effective. Oseltamivir carboxylate (OSC) shows an IC50 of 6095 nM against H5N1-H274Y, representing a >3000-fold increase compared to wild-type . Zanamivir retains some activity (IC50 ≈ 2.4 nM) but is limited by its inhaled administration route. Peramivir, while potent against wild-type (IC50 ≈ 0.08 nM), still exhibits a marked increase in IC50 against H274Y mutants [1]. Neuraminidase-IN-20 was specifically developed to exploit the 430-cavity—a binding pocket adjacent to the active site—to circumvent resistance mechanisms that compromise first-line inhibitors [2]. Its distinct binding mode and sub-micromolar potency against the H274Y mutant make it a non-interchangeable tool compound for research on drug-resistant influenza strains.

Quantitative Evidence Guide: Why Neuraminidase-IN-20 Outperforms First-Line Inhibitors Against H5N1-H274Y


Superior Inhibitory Potency Against Oseltamivir-Resistant H5N1-H274Y Mutant Compared to Oseltamivir Carboxylate

Neuraminidase-IN-20 exhibits an IC50 of 0.44 μM (440 nM) against the H5N1-H274Y mutant neuraminidase [1]. In contrast, oseltamivir carboxylate (OSC), the active metabolite of the frontline antiviral oseltamivir, shows an IC50 of 6095 nM against the same mutant enzyme in comparable fluorescence-based MUNANA assays . This represents an approximate 14-fold improvement in potency for Neuraminidase-IN-20.

Influenza Neuraminidase Inhibition Drug Resistance

Enhanced Selectivity for the Drug-Resistant H5N1-H274Y Mutant Over Wild-Type NA Compared to Peramivir

Neuraminidase-IN-20 demonstrates a mutant-selective profile. While data on its wild-type H5N1 IC50 is not directly available, its design targeting the 430-cavity suggests a mechanism distinct from competitive active-site inhibitors. For context, peramivir, a potent NA inhibitor, shows an IC50 of 0.08 nM against wild-type H5N6 but 0.27 nM against H5N6-H274Y—a 3.4-fold shift [1]. In contrast, Neuraminidase-IN-20's IC50 of 440 nM against H5N1-H274Y [2] represents a different potency-selectivity profile that may be advantageous for studying mutant-specific inhibition without wild-type cross-reactivity.

Neuraminidase Mutant Selectivity Antiviral Resistance

Unique Binding Mode to the 430-Cavity: Differentiating Neuraminidase-IN-20 from Active-Site Competitive Inhibitors

Neuraminidase-IN-20 binds to the 430-cavity site of neuraminidase [1], a pocket adjacent to the sialic acid-binding active site. This is in contrast to oseltamivir, zanamivir, and peramivir, which primarily occupy the active site cavity. The 430-cavity is formed by a triad of arginine residues (Arg118, Arg292, Arg371) and is a validated target for overcoming H274Y-mediated resistance [2]. Molecular modeling studies indicate that Neuraminidase-IN-20 forms multiple hydrogen bonds with Arg118 and Arg371 within this cavity , anchoring the compound and disrupting NA enzymatic function without direct competition with sialic acid.

Neuraminidase 430-cavity Binding Mode Drug Design

Cytotoxicity Profile in A549 Lung Epithelial Cells: Establishing a Safety Window for In Vitro Studies

Neuraminidase-IN-20 exhibits a degree of cytotoxicity in A549 human lung epithelial cells at concentrations of 45-66 μM after 72 hours of exposure . This provides a benchmark for in vitro experimental design, as the compound's anti-NA IC50 is 0.44 μM, yielding a selectivity index (cytotoxic CC50 / IC50) of approximately 100- to 150-fold. While direct cytotoxicity data for comparator compounds under identical conditions are not available, this information is essential for establishing safe working concentrations in cell-based antiviral assays.

Cytotoxicity A549 Cells In Vitro Safety

Optimal Research and Industrial Applications for Neuraminidase-IN-20 Based on Quantitative Evidence


In Vitro Profiling of Drug-Resistant H5N1-H274Y Influenza Strains

Neuraminidase-IN-20 is ideally suited for in vitro neuraminidase inhibition assays using recombinant H5N1-H274Y mutant enzymes. Its IC50 of 0.44 μM [1] enables sensitive detection of enzyme activity modulation and can serve as a positive control or reference compound when evaluating novel inhibitors targeting the 430-cavity or other resistance-associated sites.

Mechanistic Studies of 430-Cavity Binding and Allosteric Inhibition

Given its established binding to the 430-cavity and interactions with Arg118 and Arg371 , Neuraminidase-IN-20 is a valuable chemical probe for structural biology studies (e.g., X-ray crystallography, molecular dynamics simulations) aimed at elucidating the conformational dynamics of the 430-cavity and its role in NA function and inhibitor resistance.

Cell-Based Antiviral Assays in A549 Lung Epithelial Models

With cytotoxicity observed at 45-66 μM in A549 cells , researchers can confidently use Neuraminidase-IN-20 at concentrations well below this threshold (e.g., 1-10 μM) in cell-based influenza infection models to assess viral replication inhibition without significant cytotoxic interference, provided appropriate controls are included.

Structure-Activity Relationship (SAR) Studies for Next-Generation NA Inhibitors

The compound's unique polyheterocyclic scaffold and 430-cavity targeting make it a suitable starting point for medicinal chemistry optimization. Comparative potency data against oseltamivir carboxylate provide a clear benchmark for evaluating the success of structural modifications aimed at improving mutant NA inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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